2,6-Dimethoxy-4-methylbenzaldehyde

Descripción

The exact mass of the compound 2,6-Dimethoxy-4-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29049. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethoxy-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,6-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBGEVFGPIUGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282987 | |

| Record name | 2,6-dimethoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-96-8 | |

| Record name | 6937-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,6-Dimethoxy-4-methylbenzaldehyde CAS 6937-96-8 properties

An In-Depth Technical Guide to 2,6-Dimethoxy-4-methylbenzaldehyde

Abstract

2,6-Dimethoxy-4-methylbenzaldehyde, identified by CAS number 6937-96-8, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two ortho-methoxy groups and a para-methyl group relative to the aldehyde, imparts specific steric and electronic properties that make it a valuable building block. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, spectroscopic signatures, reactivity profile, and established protocols for its handling and application. The narrative emphasizes the causality behind its chemical behavior and provides field-proven insights into its use as a synthetic intermediate.

Core Physicochemical & Structural Properties

2,6-Dimethoxy-4-methylbenzaldehyde is a solid at ambient temperature, and its properties are dictated by the interplay of its three functional groups on the benzene ring. The electron-donating nature of the methoxy and methyl groups enriches the aromatic system, while the steric bulk of the ortho-methoxy groups influences the reactivity of the adjacent aldehyde moiety.

Identity and Physical Data

A consolidation of the compound's key identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6937-96-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| IUPAC Name | 2,6-Dimethoxy-4-methylbenzaldehyde | [1] |

| Synonyms | 2,6-Dimethoxy-4-tolualdehyde | |

| Appearance | Solid | [4] |

| Melting Point | 90 - 94 °C | [2][3] |

| Boiling Point | 315.7 °C at 760 mmHg | [3] |

| Density | 1.089 g/cm³ | [3] |

| Water Solubility | Soluble in water | [1][2][5] |

| Storage | Store at 10°C - 25°C. Air Sensitive. | [1] |

Computational Descriptors

Computational data provides further insight into the molecule's behavior in various chemical environments.

| Descriptor | Value | Source(s) |

| XLogP3 | 1.7 - 1.8 | [1][3] |

| Topological Polar Surface Area | 35.5 Ų | [1][6] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| InChI | InChI=1S/C10H12O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-6H,1-3H3 | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)OC)C=O)OC | [1] |

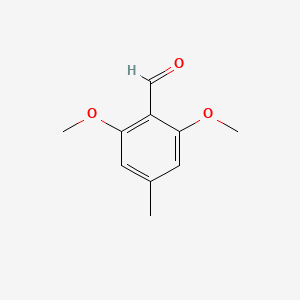

Molecular Structure Visualization

The structural arrangement of the substituents is critical to understanding the compound's reactivity.

Caption: Molecular structure of 2,6-Dimethoxy-4-methylbenzaldehyde.

Spectroscopic Profile for Structural Elucidation

While specific, high-resolution spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This section serves as a guide for spectral interpretation during quality control or reaction monitoring.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by signals from the aldehyde and substituted aromatic functionalities. The data below is based on the analysis of the closely related 2,6-dimethoxybenzaldehyde and is expected to be highly representative.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2820 and ~2720 | Weak | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |

| ~1685 | Strong | C=O Stretching | Aldehyde (-CHO) |

| ~1590 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether |

| ~1110 | Strong | C-O-C Symmetric Stretching | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~10 ppm), two singlets for the two equivalent methoxy groups (~3.8-4.0 ppm), a singlet for the para-methyl group (~2.3 ppm), and a singlet for the two equivalent aromatic protons on the ring.

-

¹³C NMR: The carbon NMR would reveal a signal for the carbonyl carbon (~190 ppm), signals for the aromatic carbons (with those attached to oxygen appearing downfield, ~160 ppm), a signal for the methoxy carbons (~56 ppm), and a signal for the methyl carbon (~21 ppm).

Synthesis, Reactivity, and Applications

Conceptual Synthesis Route: Vilsmeier-Haack Formylation

A common and effective method for introducing an aldehyde group to an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[8][9][10] This approach is highly plausible for the synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde from 3,5-dimethoxytoluene.

The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich aromatic ring. The ortho-directing and activating nature of the methoxy groups, combined with the para-methyl group, makes the position between the two methoxy groups the most likely site of formylation.

Caption: Conceptual workflow for Vilsmeier-Haack synthesis.

Reactivity Profile

The chemical behavior of 2,6-Dimethoxy-4-methylbenzaldehyde is primarily defined by its aldehyde group and the highly substituted aromatic ring.

-

Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo standard aldehyde reactions such as reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid. However, the two ortho-methoxy groups create significant steric hindrance, which can slow the rate of reaction compared to less hindered aldehydes.[11]

-

Aromatic Ring: The ring is highly activated by three electron-donating groups, making it susceptible to further electrophilic substitution, although steric hindrance will heavily influence the regioselectivity.

Applications in Synthesis

Given its structure, this compound is a valuable intermediate.

-

Pharmaceutical Synthesis: It serves as a building block for more complex molecules with potential biological activity.[2][5] The specific substitution pattern can be crucial for achieving desired binding to biological targets.

-

Protecting Group Chemistry: Similar to 2,6-dimethoxybenzaldehyde, it can be used in reductive amination to introduce the 2,6-dimethoxy-4-methylbenzyl (DMMB) group as a protecting group for amines.[12] This group offers unique stability and deprotection conditions due to the electronic effects of the methoxy substituents.[12]

-

Resin and Polymer Synthesis: Aromatic aldehydes are used in the synthesis of resins and other polymeric materials.[2][5]

Safety and Handling

Proper handling of 2,6-Dimethoxy-4-methylbenzaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant.[6]

GHS Hazard Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][13]

Recommended Precautionary Measures

The following table summarizes the necessary precautions for safe handling and storage.

| Precaution Type | Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13] | |

| Response | P302 + P352 | IF ON SKIN: wash with plenty of soap and water.[13] |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[14] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[14] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles.[13][16]

-

Storage: The compound is noted as being air-sensitive.[1][2] Store in a tightly sealed container, preferably under an inert atmosphere such as argon, in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13][16]

Experimental Protocols

Protocol: Infrared Spectrum Acquisition (ATR-FTIR)

This protocol is a self-validating system for obtaining a high-quality IR spectrum of the solid material, adapted from a standard procedure for similar aromatic aldehydes.[7]

-

Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Preparation:

-

Ensure the spectrometer has reached thermal equilibrium.

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.

-

-

Background Spectrum: Acquire a background spectrum (typically 16-32 scans). This is a critical step to computationally subtract the absorbance from atmospheric CO₂ and H₂O, ensuring they do not appear as artifacts in the sample spectrum.

-

Sample Analysis:

-

Place a small amount of 2,6-Dimethoxy-4-methylbenzaldehyde powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR pressure arm. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

Acquire the sample spectrum, co-adding 16 to 32 scans to enhance the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

References

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

- Guidechem. (n.d.). 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE 6937-96-8 wiki.

- ChemicalBook. (2023-04-23). 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8.

- Biosynth. (n.d.). 2,6-Dimethoxy-4-methylbenzaldehyde | 6937-96-8 | FD70948.

- ChemicalBook. (n.d.). 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE CAS#: 6937-96-8.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,5-Dimethoxy-4-methylbenzaldehyde.

- Thermo Fisher Scientific. (2025-09-10). SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde.

- Benchchem. (2025). An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde.

- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy Benzaldehyde,2,6-dimethoxy-4-methyl-.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.

- Angene Chemical. (n.d.). Safety Data Sheet.

- Carl ROTH. (n.d.). 2,6-Dimethoxy-4-methylbenzaldehyde, 10 g, CAS No. 6937-96-8.

- ECHEMI. (n.d.). 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula.

- Benchchem. (2025). Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines.

- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.

- ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis.

- PubChem. (n.d.). 2,6-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 232028.

- Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE CAS#: 6937-96-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dimethoxy-4-methylbenzaldehyde, 10 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 5. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8 [chemicalbook.com]

- 6. 2,6-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

Section 1: Core Physicochemical and Structural Data

An In-depth Technical Guide to 2,6-Dimethoxy-4-methylbenzaldehyde

2,6-Dimethoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest to synthetic chemists. Its unique substitution pattern, featuring two ortho-methoxy groups and a para-methyl group relative to the aldehyde, makes it a valuable precursor for the synthesis of complex molecular architectures. The electron-donating methoxy groups activate the aromatic ring, while the aldehyde function serves as a versatile handle for a wide array of chemical transformations. This guide provides a technical overview of its core properties, a validated synthesis protocol, analytical characterization methods, and handling guidelines for research and development professionals.

The fundamental properties of this compound are essential for its use in precise chemical synthesis and are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2][3][4] |

| CAS Number | 6937-96-8 | [1][2] |

| Appearance | Solid | N/A |

| Melting Point | 91-94 °C | [2] |

| Solubility | Soluble in water | [1][2][5] |

| Sensitivity | Air Sensitive | [1][2] |

Section 2: Synthesis Protocol via Ortho-Lithiation

Principle of the Method

The synthesis of 2,6-Dimethoxy-4-methylbenzaldehyde can be efficiently achieved via a directed ortho-lithiation reaction. This strategy is predicated on the powerful directing ability of the two methoxy groups on the aromatic ring. In the precursor, 1,3-dimethoxy-5-methylbenzene, the methoxy groups strongly activate the C2 position (the carbon atom situated between them) for deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). This regioselective deprotonation generates a highly reactive aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired position, yielding the target product. This method is favored for its high regioselectivity and generally good yields when performed under strictly anhydrous and anaerobic conditions.[6]

Caption: Synthetic workflow for 2,6-Dimethoxy-4-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 2,6-dialkoxybenzaldehydes.[6]

Materials:

-

1,3-Dimethoxy-5-methylbenzene (Orcinol dimethyl ether)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: All glassware must be rigorously flame-dried or oven-dried and assembled under a stream of dry argon or nitrogen. To a stirred solution of 1,3-dimethoxy-5-methylbenzene (10 mmol) in anhydrous THF (60 mL) at 0 °C (ice bath), add n-BuLi (1.1 equivalents, 11 mmol) dropwise via syringe. The use of an inert atmosphere is critical as n-BuLi reacts vigorously with water and oxygen.[7]

-

Lithiation: Stir the resulting mixture at 0 °C for 2 hours. The methoxy groups direct the deprotonation to the C2 position, forming the aryllithium intermediate.[6]

-

Formylation: After 2 hours, cool the mixture to -78 °C (dry ice/acetone bath). Slowly add anhydrous DMF (2.5 equivalents, 25 mmol) dropwise. The low temperature is necessary to control the exothermic reaction between the potent aryllithium nucleophile and the DMF electrophile.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl to quench any remaining organolithium species.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine all organic phases.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel. A solvent system of hexanes/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity) is typically effective for eluting the pure 2,6-Dimethoxy-4-methylbenzaldehyde.[6]

Section 3: Analytical Characterization

Principle of Characterization

Following synthesis, rigorous analytical characterization is mandatory to confirm the chemical identity and assess the purity of the final compound. A multi-technique approach provides orthogonal data, ensuring a self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise molecular structure, Mass Spectrometry (MS) confirms the molecular weight, and High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.

Caption: Analytical workflow for product validation.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation.

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: This experiment will reveal the number and environment of protons. Expected signals include: a singlet for the aldehyde proton (~10 ppm), a singlet for the two equivalent methoxy groups (~3.8-4.0 ppm), a singlet for the aromatic protons, and a singlet for the methyl group protons (~2.3 ppm).

-

¹³C NMR: This provides information on the carbon skeleton. Expected signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including those bonded to methoxy groups at ~160 ppm), methoxy carbons (~56 ppm), and the methyl carbon (~21 ppm).

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular formula by determining the molecular weight.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using techniques like Electrospray Ionization (ESI).

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 181.20, confirming the molecular weight of 180.20 g/mol .[1][3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.[8]

-

Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column is standard.[8]

-

Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient of acetonitrile and water is often effective.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of the compound.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main product peak in the chromatogram. A pure sample should exhibit a single major peak.

-

Section 4: Applications in Research and Drug Development

2,6-Dimethoxy-4-methylbenzaldehyde is not merely a chemical curiosity but a functional building block for constructing more elaborate molecules, particularly in the field of medicinal chemistry. The aldehyde group is a key functional handle, readily participating in reactions such as:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon double bond formation.

-

Condensation Reactions: With active methylene compounds to build heterocyclic rings.

Its utility is analogous to that of similar substituted benzaldehydes, which are pivotal starting materials in drug discovery campaigns. For instance, the related compound 2,6-dimethoxybenzaldehyde is a documented precursor in the synthesis of thiazolidin-4-one derivatives, a class of compounds investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[8][9] The strategic placement of the methoxy and methyl groups on the 2,6-Dimethoxy-4-methylbenzaldehyde scaffold allows researchers to explore specific regions of a target's binding pocket, fine-tuning steric and electronic interactions to optimize potency and selectivity.

Caption: General synthetic utility in drug discovery.

Section 5: Safety and Handling

While a specific, comprehensive toxicological profile for 2,6-Dimethoxy-4-methylbenzaldehyde is not thoroughly established, data from structurally similar aromatic aldehydes provides a strong basis for prudent laboratory practice.[10]

GHS Hazard Classification (Anticipated): Based on analogous compounds, the following hazards should be assumed.[10][11]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12] An eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] The "Air Sensitive" designation suggests storing under an inert atmosphere (e.g., argon) may be beneficial for long-term stability.[1][2]

References

-

Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Cole-Parmer. [Link]

-

2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3. PubChem. [Link]

-

Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com. [Link]

-

Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. PrepChem.com. [Link]

-

Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE CAS#: 6937-96-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

2,6-Dimethoxy-4-methylbenzaldehyde physical and chemical properties

An In-depth Technical Guide to 2,6-Dimethoxy-4-methylbenzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and spectroscopic properties of 2,6-Dimethoxy-4-methylbenzaldehyde. Beyond a mere compilation of data, this document provides field-proven insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

2,6-Dimethoxy-4-methylbenzaldehyde, with CAS Number 6937-96-8, is a substituted aromatic aldehyde.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups at positions 2 and 6, and a methyl group at position 4. The ortho-methoxy groups exert significant electronic and steric influence on the reactivity of both the aldehyde function and the aromatic ring, making it a unique building block in organic synthesis.

Molecular Structure

The structural arrangement of its functional groups is fundamental to its chemical behavior.

Caption: Molecular structure of 2,6-Dimethoxy-4-methylbenzaldehyde.

Physicochemical Data Summary

The fundamental physical properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

| Property | Value | Reference(s) |

| CAS Number | 6937-96-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | Solid | [5] |

| Melting Point | 90 °C | [3][6] |

| Boiling Point | 315.7 °C | [3][6] |

| Solubility | Soluble in water. | [1][7] |

| Topological Polar Surface Area | 35.5 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

Synthesis Protocols and Mechanistic Insights

The synthesis of substituted benzaldehydes often relies on formylation reactions of electron-rich aromatic precursors. For 2,6-Dimethoxy-4-methylbenzaldehyde, a plausible and efficient route is the Vilsmeier-Haack reaction, given the activating nature of the methoxy and methyl substituents.

Recommended Synthesis: Vilsmeier-Haack Reaction

This method is preferred for its use of relatively inexpensive reagents and generally high yields for activated aromatic systems. The causality behind this choice is the high electrophilicity of the Vilsmeier reagent, which is necessary to formylate the benzene ring.

Caption: Workflow for the Vilsmeier-Haack synthesis pathway.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring purity.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath. The cooling step is critical to control the highly exothermic reaction that follows.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 45-60 minutes. The formation of the solid or viscous Vilsmeier reagent should be observed.

-

-

Formylation Reaction:

-

Dissolve the starting material, 2,4-dimethoxytoluene, in a minimal amount of anhydrous DMF or other suitable solvent.

-

Add the solution of the starting material to the Vilsmeier reagent.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The elevated temperature provides the necessary activation energy for the electrophilic substitution.

-

Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent. The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product confirms progress.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive species.

-

Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium carbonate until the pH is ~7.

-

The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2,6-Dimethoxy-4-methylbenzaldehyde.

-

Chemical Reactivity and Spectroscopic Characterization

The molecule's reactivity is dominated by the aldehyde group and the electron-rich aromatic ring. The flanking methoxy groups sterically hinder the aldehyde, potentially slowing the rate of nucleophilic attack compared to unhindered aldehydes, while strongly activating the ring for electrophilic substitution.

Reactivity Profile

Caption: Key reactive sites and reaction types for the title compound.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected characteristic signals based on the structure and data from analogous compounds.

| Spectroscopy Type | Characteristic Signals and Assignments | Reference(s) |

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~10.4 ppm. - Aromatic Protons (Ar-H): Two singlets, ~6.3-6.5 ppm. - Methoxy Protons (OCH₃): Singlet (6H), ~3.9 ppm. - Methyl Protons (CH₃): Singlet (3H), ~2.3 ppm. | [1] |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~190 ppm. - Aromatic Carbons (C-O): ~160-165 ppm. - Aromatic Carbons (C-H, C-C): ~105-145 ppm. - Methoxy Carbons (OCH₃): ~56 ppm. - Methyl Carbon (CH₃): ~22 ppm. | [8] |

| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): Strong, ~1680-1700 cm⁻¹. - C-H Stretch (Aromatic): Medium, ~3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Medium, ~2850-2980 cm⁻¹. - C-O Stretch (Aryl Ether): Strong, ~1250 cm⁻¹ (asymmetric) and ~1100 cm⁻¹ (symmetric). | [9] |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 180.0786 (Exact Mass). | [1][2] |

Applications in Research and Drug Development

2,6-Dimethoxy-4-methylbenzaldehyde serves as a valuable intermediate in the synthesis of more complex molecular architectures.[4][7] Its utility in drug development stems from its role as a scaffold that can be elaborated into various heterocyclic systems and other pharmacologically relevant structures. The specific substitution pattern can be exploited to fine-tune the steric and electronic properties of a target molecule, potentially enhancing its binding affinity to biological targets or improving its pharmacokinetic profile. It is often employed in the preparation of compounds intended for screening in anticancer, anti-inflammatory, and antimicrobial assays.

Safety, Handling, and Disposal

Adherence to rigorous safety protocols is mandatory when handling this chemical. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Information

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Use safety glasses with side-shields or chemical goggles.[12]

-

A lab coat is required.

-

For operations that may generate dust, use an approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. Wash hands thoroughly after handling.[10] Keep away from heat and sources of ignition.

First Aid and Disposal

-

If Ingested: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE 6937-96-8 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/6937-96-8.html]

- 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6132952.htm]

- SAFETY DATA SHEET - Sigma-Aldrich (March 2, 2024). [URL: https://www.sigmaaldrich.com/sds/aldrich/w310905]

- SAFETY DATA SHEET - Sigma-Aldrich (May 16, 2024). [URL: https://www.sigmaaldrich.com/sds/aldrich/t35602]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC467640010]

- 4925-88-6, 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula - ECHEMI. [URL: https://www.echemi.com/products/4925-88-6.html]

- 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE CAS#: 6937-96-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCasEN_6937-96-8.htm]

- An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/b4189-ir-spectrum]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?book=a&id=A14611]

- Safety Data Sheet - Bio. [URL: https://www.bio-connect.nl/wp-content/uploads/2021/03/SC-258079_EU_EN.pdf]

- 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/251691]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/111]

- 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3h3d67c5f7]

- Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/b4189-synthesis]

- An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/B4189]

- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug.com. [URL: https://designer-drug.com/pte/12.162.180.114/dcd/pdf/3-me-2,5-dma.4-me-2,5-dma.html]

- 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxybenzaldehyde]

- 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | FD22189 - Biosynth. [URL: https://www.biosynth.com/p/FD22189/2-5-dimethoxy-4-methylbenzaldehyde]

- 2,6-Dimethoxy-4-methylbenzaldehyde, 25 g, CAS No. 6937-96-8 | Building Blocks. [URL: https://www.carlroth.com/com/en/building-blocks/2-6-dimethoxy-4-methylbenzaldehyde/p/2l4a.3]

- Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-5-dimethoxy-4-methylbenzaldehyde]

- 2,6-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 232028 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethoxy-4-methylbenzaldehyde]

- Benzaldehyde, 4-methoxy- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Mask=1000]

- 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/4925-88-6.html]

- 2,6-Dimethoxybenzaldehyde - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3392970&Type=MASS]

- Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. [URL: https://www.biodiversitylibrary.org/part/232375]

- 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/602019]

- 2,6-Dimethoxy-4-methylbenzaldehyde, 10 g, CAS No. 6937-96-8 | Building Blocks. [URL: https://www.carlroth.com/nl/en/building-blocks/2-6-dimethoxy-4-methylbenzaldehyde/p/2l4a.2]

- 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzaldehyde]

- A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde - Benchchem. [URL: https://www.benchchem.com/product/b4189-reactivity]

- 2,5-Dimethoxy-4-methylbenzaldehyde-d6 | Stable Isotope | MedChemExpress. [URL: https://www.medchemexpress.com/2-5-dimethoxy-4-methylbenzaldehyde-d6.html]

- 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific. [URL: https://www.amerigoscientific.com/2-6-dimethoxy-4-hydroxybenzaldehyde-item-1165319.html]

- CAS 4925-88-6 2,5-Dimethoxy-4-methylbenzaldehyde - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_4925-88-6.htm]

- 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/379633]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,6-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 232028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethoxy-4-methylbenzaldehyde, 25 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE CAS#: 6937-96-8 [m.chemicalbook.com]

- 5. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 [sigmaaldrich.com]

- 6. 2,6-Dimethoxy-4-methylbenzaldehyde, 10 g, CAS No. 6937-96-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]

- 7. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8 [chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. fishersci.com [fishersci.com]

2,6-Dimethoxy-4-methylbenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dimethoxy-4-methylbenzaldehyde, a key intermediate in pharmaceutical and resin synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies. This document moves beyond a simple data sheet to explain the underlying chemical principles governing its solubility and provides actionable, field-proven methodologies for its practical application.

Core Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. 2,6-Dimethoxy-4-methylbenzaldehyde (C₁₀H₁₂O₃) is an aromatic aldehyde with structural features that directly influence its interaction with various solvents.

Key Molecular Characteristics:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₁₂O₃ | [2] | Provides the atomic composition. |

| Molecular Weight | 180.20 g/mol | [2][3] | Influences dissolution rate and diffusion. |

| Melting Point | 91-94°C | [4] | Indicates strong crystal lattice energy that must be overcome by solvent interaction. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [2] | The TPSA, arising from the three oxygen atoms, suggests a moderate polarity, enabling interactions with polar solvents. |

| Hydrogen Bond Acceptors | 3 | [2] | The carbonyl oxygen and two methoxy oxygens can accept hydrogen bonds from protic solvents like alcohols and water. |

| Hydrogen Bond Donors | 0 | [2] | The molecule cannot donate hydrogen bonds, limiting its ability to self-associate in the same way as alcohols or carboxylic acids. |

| XLogP3-AA | 1.7 | [2][3] | This value indicates a degree of lipophilicity, suggesting good solubility in non-polar organic solvents. |

Expert Analysis: The structure presents a duality. The benzene ring and methyl group confer lipophilic ("fat-loving") character, promoting solubility in non-polar solvents. Conversely, the polar carbonyl (C=O) group and the two methoxy ether groups (C-O-C) create a polar region. This polarity, particularly the ability of the oxygen atoms to act as hydrogen bond acceptors, is crucial for its solubility in polar solvents. The "like dissolves like" principle is therefore central to predicting its behavior.

Qualitative Solubility Profile

While precise quantitative solubility data (g/L or mol/L) for 2,6-Dimethoxy-4-methylbenzaldehyde is not widely published, a reliable qualitative profile can be constructed based on the behavior of structurally similar aromatic aldehydes and fundamental chemical principles. Research on related compounds like 2,5-Dimethoxy-4-methylbenzaldehyde and 2-hydroxy-3,4-dimethoxybenzaldehyde shows high solubility in common organic solvents.[5][6]

Summary of Expected Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents effectively solvate the polar carbonyl and methoxy groups via dipole-dipole interactions without the steric hindrance of hydrogen bonding. Data for an isomer confirms solubility in DCM and DMSO.[5] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the compound's oxygen atoms, effectively breaking down the crystal lattice. Ethanol is a common and effective solvent for recrystallizing similar compounds.[7][8] |

| Non-Polar | Toluene, Hexanes | Slightly Soluble to Soluble | Solubility is driven by Van der Waals interactions with the aromatic ring and methyl group. Solubility will be lower than in polar aprotic solvents. |

| Aqueous | Water | Slightly Soluble to Insoluble | Despite some sources noting "soluble in water," this is likely an oversimplification.[1][2][4] The large, non-polar hydrocarbon portion of the molecule dominates, limiting its miscibility with water. The ability to accept hydrogen bonds is insufficient to overcome the energy cost of disrupting water's strong hydrogen-bonding network.[6][9] |

Experimental Protocol: Gravimetric Determination of Solubility

To generate precise, quantitative data, the following self-validating protocol based on the isothermal equilibrium method is recommended. This method is robust, reliable, and requires standard laboratory equipment.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solid is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,6-Dimethoxy-4-methylbenzaldehyde to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or stirring plate set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours.

-

Causality: This extended period ensures that the system reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of crystallization.

-

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle.

-

Causality: This step is critical to prevent suspended microcrystals from being transferred in the next step, which would artificially inflate the measured solubility. For very fine suspensions, centrifugation is recommended.

-

-

Sample Extraction: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Transfer it to a pre-weighed, dry vial.

-

Solvent Evaporation: Remove the solvent from the pre-weighed vial. This can be done under a gentle stream of nitrogen, in a fume hood, or using a rotary evaporator for less volatile solvents. Ensure the final solid is completely dry by placing it in a vacuum oven at a temperature well below the compound's melting point.

-

Quantification: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial is the mass of 2,6-Dimethoxy-4-methylbenzaldehyde that was dissolved in the extracted volume.

-

Calculation:

-

Solubility (g/L) = Mass of residue (g) / Volume of supernatant extracted (L)

-

Repeat the experiment at least twice to ensure reproducibility.

-

Workflow for Solubility Determination

Caption: Gravimetric workflow for determining solubility.

Practical Application: Recrystallization for Purification

Solubility data is the cornerstone of purification by recrystallization. The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at low temperatures. Based on the profile of similar compounds, ethanol is an excellent starting point for developing a recrystallization protocol.[7][8]

Recrystallization Protocol:

-

Dissolution: In a flask, add the crude 2,6-Dimethoxy-4-methylbenzaldehyde and the minimum amount of hot ethanol required for complete dissolution. Add a boiling chip to ensure smooth boiling.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

-

Trustworthiness: Pre-heating the funnel prevents premature crystallization of the product, which would result in yield loss.

-

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Safety and Handling

As a responsible scientist, proper handling is essential. Safety Data Sheets (SDS) for this compound and its isomers indicate the following:

-

Hazards: May cause skin and serious eye irritation.[10][11][12] Harmful if swallowed.[10]

-

Handling: Use in a well-ventilated area or fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Avoid creating dust.

-

Storage: The compound is noted as being air-sensitive.[2][4] Store in a tightly closed container under an inert gas atmosphere.

References

-

Safety Data Sheet , Bio-Techne. [Link]

-

2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 , PubChem. [Link]

-

Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde , RSIS International. [Link]

-

Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde , National Center for Biotechnology Information. [Link]

-

Solvent screening for the extraction of aromatic aldehydes , ResearchGate. [Link]

-

Properties of Aldehydes and Ketones , Chemistry LibreTexts. [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis , Institute of Science, Nagpur. [Link]

-

Aldehydes and ketones: BP and solubility , meriSTEM. [Link]

Sources

- 1. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE CAS#: 6937-96-8 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. rsisinternational.org [rsisinternational.org]

- 7. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethoxy-4-methylbenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxy-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, underpinned by established NMR principles. We will explore the theoretical basis for the observed chemical shifts and multiplicities, present a thorough experimental protocol for data acquisition, and provide a complete analysis of the spectral data.

Introduction: The Structural Significance of 2,6-Dimethoxy-4-methylbenzaldehyde

2,6-Dimethoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its utility as a building block stems from the specific arrangement of its functional groups: a reactive aldehyde, two electron-donating methoxy groups, and a methyl group on the benzene ring. The precise characterization of this molecule is paramount for its application in complex synthetic pathways. ¹H NMR spectroscopy stands as a primary and indispensable tool for confirming its structure and purity.

The substitution pattern on the aromatic ring dictates the electronic environment of each proton, resulting in a unique ¹H NMR spectrum that serves as a molecular fingerprint. Understanding the interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing aldehyde function is key to a robust spectral interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,6-dimethoxy-4-methylbenzaldehyde is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The position (chemical shift, δ), integration (number of protons), and multiplicity (splitting pattern) of these signals are governed by the electronic effects of the substituents.

Substituent Effects on Chemical Shifts:

-

Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the strong electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of δ 9-10 ppm.[1]

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. The two methoxy groups at positions 2 and 6, and the methyl group at position 4, are all electron-donating groups. This donation of electron density increases the shielding of the aromatic protons, causing them to resonate at a relatively upfield position for aromatic protons.

-

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are shielded by the adjacent oxygen atoms and typically appear as a sharp singlet in the region of δ 3.5-4.0 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group are in a benzylic position and will appear as a singlet in the aliphatic region of the spectrum, generally between δ 2.0-2.5 ppm.[2]

Based on this theoretical framework, we can predict the appearance of four singlets in the ¹H NMR spectrum, with an integration ratio corresponding to the number of protons in each unique environment.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a robust methodology for obtaining a publication-quality spectrum.

1. Sample Preparation:

-

Analyte Purity: Ensure the 2,6-dimethoxy-4-methylbenzaldehyde sample is of high purity to avoid spectral contamination.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the specified sample concentration. |

| Acquisition Time (AQ) | ~4 seconds | Allows for adequate resolution of peaks. |

| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons between scans for accurate integration. |

| Spectral Width (SW) | 20 ppm | Covers the full range of expected chemical shifts for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

This workflow for acquiring ¹H NMR data is a standard and reliable method for the structural characterization of organic molecules.

Caption: Correlation of molecular structure to the predicted ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2,6-dimethoxy-4-methylbenzaldehyde provides a clear and unambiguous confirmation of its molecular structure. The four distinct singlets, with their characteristic chemical shifts and integral values, are in complete agreement with the predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogues. This technical guide serves as a comprehensive resource for the analysis and interpretation of the ¹H NMR spectrum of this important synthetic intermediate, providing researchers with the foundational knowledge for its reliable identification and use in further chemical transformations.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- SpectraBase. 2,4-Dimethoxy-3-methylbenzaldehyde.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Guidechem. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE 6937-96-8 wiki.

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).

- SpectraBase. 2,6-Dimethoxybenzaldehyde - Optional[MS (GC)] - Spectrum.

- Prezi. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.

- ChemicalBook. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum.

- Supporting Information. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.

- SpectraBase. 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts.

- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).

- Sigma-Aldrich. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2.

- Supporting Information. (2012). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.

- PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde.

- PubChem. 2,6-Dimethoxy-4-methylbenzaldehyde.

- ChemicalBook. 2,6-DIMETHOXY-4-METHYLBENZALDEHYDE | 6937-96-8.

- MRI Questions. (2015). 5.2 Chemical Shift.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dimethoxy-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxy-4-methylbenzaldehyde. In the absence of direct experimental data, this guide employs established theoretical principles, substituent additivity rules, and comparative analysis with structurally related compounds to predict and interpret the chemical shifts. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of substituted aromatic aldehydes using ¹³C NMR spectroscopy. The guide includes a detailed experimental protocol for data acquisition, theoretical discussions on substituent effects, and visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction

2,6-Dimethoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde with significant potential in organic synthesis and as a building block for pharmaceutical compounds. Its molecular structure, characterized by a central benzene ring with an aldehyde, two methoxy groups, and a methyl group, presents a unique electronic environment. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can deduce the chemical environment of each carbon atom, thereby confirming the molecule's structure.

This guide will delve into the theoretical underpinnings of ¹³C NMR spectroscopy as it applies to 2,6-dimethoxy-4-methylbenzaldehyde, predict the chemical shifts for each carbon atom, and provide a framework for the interpretation of its spectrum.

Theoretical Principles of ¹³C NMR and Substituent Effects

The chemical shift (δ) in ¹³C NMR is highly sensitive to the electronic environment of the carbon atom. Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (downfield shift), while electron-donating groups shield the nucleus, resulting in a lower resonance frequency (upfield shift).[1] In 2,6-dimethoxy-4-methylbenzaldehyde, the aldehyde (-CHO), methoxy (-OCH₃), and methyl (-CH₃) groups all exert significant electronic effects on the aromatic ring.

-

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect deshields the attached ipso-carbon and, to a lesser extent, the ortho and para positions through resonance and inductive effects. The carbonyl carbon itself exhibits a characteristic downfield chemical shift, typically in the range of 190-200 ppm.[2]

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is electron-withdrawing inductively. However, its lone pairs of electrons participate in resonance with the aromatic ring, acting as a strong electron-donating group. This resonance effect leads to increased electron density at the ortho and para positions, causing a significant upfield (shielding) shift for these carbons. The carbon of the methoxy group itself typically appears in the 55-60 ppm region.[3]

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. It generally causes a slight shielding of the aromatic carbons, particularly at the ortho and para positions.[4]

The interplay of these substituent effects determines the final chemical shifts of the aromatic carbons in 2,6-dimethoxy-4-methylbenzaldehyde.

Prediction of ¹³C NMR Chemical Shifts

Due to the plane of symmetry in 2,6-dimethoxy-4-methylbenzaldehyde, we expect to see a total of 7 unique carbon signals: 4 for the aromatic ring, 1 for the aldehyde carbonyl, 1 for the two equivalent methoxy groups, and 1 for the para-methyl group.

The chemical shifts can be predicted using additivity rules, starting from the chemical shift of benzene (128.5 ppm) and adding the substituent chemical shift (SCS) increments for each group at the ipso, ortho, meta, and para positions.[3]

A more refined prediction can be made by comparing with structurally similar molecules for which experimental data is available. For instance, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and 2,6-dimethoxytoluene provide valuable reference points.[5][6]

The predicted chemical shifts have also been cross-referenced using online NMR prediction tools for enhanced accuracy.[7][8]

Predicted ¹³C NMR Data and Molecular Structure

The predicted ¹³C NMR chemical shifts for 2,6-dimethoxy-4-methylbenzaldehyde are summarized in the table below. The carbon numbering corresponds to the provided molecular diagram.

Molecular Structure of 2,6-Dimethoxy-4-methylbenzaldehyde

Caption: Labeled structure of 2,6-Dimethoxy-4-methylbenzaldehyde.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethoxy-4-methylbenzaldehyde

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (ipso-CHO) | ~115 | Shielded by two ortho-methoxy groups. |

| C2, C6 (ipso-OCH₃) | ~160 | Deshielded by the attached electronegative oxygen. |

| C3, C5 | ~108 | Strongly shielded by the para-methoxy and ortho-methyl/aldehyde groups. |

| C4 (ipso-CH₃) | ~145 | Deshielded relative to other aromatic carbons. |

| C7 (CHO) | ~191 | Typical range for an aldehyde carbonyl carbon.[2] |

| C8 (CH₃) | ~22 | Typical range for an aromatic methyl carbon. |

| C9, C10 (OCH₃) | ~56 | Typical range for aromatic methoxy carbons.[3] |

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring a high-quality ¹³C NMR spectrum for a compound such as 2,6-dimethoxy-4-methylbenzaldehyde.

5.1. Sample Preparation

-

Weigh approximately 20-30 mg of the 2,6-dimethoxy-4-methylbenzaldehyde sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is often chosen for its good solubilizing properties and its single residual solvent peak at ~77.16 ppm, which is a useful reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

5.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 77.16 ppm.

-

Integrate the signals (note: integration in proton-decoupled ¹³C NMR is not always quantitative).

-

Perform peak picking to determine the precise chemical shifts.

Workflow for ¹³C NMR Analysis

Caption: A generalized workflow for ¹³C NMR spectral analysis.

Interpretation and Discussion of Predicted Chemical Shifts

The predicted chemical shifts in Table 1 are consistent with the known electronic effects of the substituents on the benzene ring.

-

Aromatic Region (100-165 ppm): The carbons directly attached to the electron-donating methoxy groups (C2, C6) are significantly deshielded due to the electronegativity of the oxygen atoms, placing them far downfield at around 160 ppm. Conversely, the carbons at positions 3 and 5 are strongly shielded by the resonance effect of the two ortho-methoxy groups and are predicted to be the most upfield of the aromatic signals at approximately 108 ppm. The carbon bearing the aldehyde group (C1) is shielded by the two ortho-methoxy groups, bringing its chemical shift upfield to around 115 ppm. The carbon with the methyl group (C4) is predicted to be at a more typical aromatic carbon chemical shift of about 145 ppm.

-

Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon (C7) is expected to have the most downfield chemical shift in the spectrum, which is a highly diagnostic peak for this functional group.[9]

-

Aliphatic Region (0-60 ppm): The two equivalent methoxy carbons (C9, C10) are predicted to appear around 56 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[3] The methyl carbon (C8) is expected at approximately 22 ppm, consistent with a methyl group on a benzene ring.

Conclusion

This technical guide has provided a detailed, theory-backed prediction and interpretation of the ¹³C NMR spectrum of 2,6-dimethoxy-4-methylbenzaldehyde. By leveraging substituent additivity rules and comparative data from analogous compounds, a reliable set of predicted chemical shifts has been generated. This information, coupled with the provided experimental protocol, offers a robust framework for the structural verification of this and similar polysubstituted aromatic compounds. The principles and methodologies discussed herein underscore the power of ¹³C NMR spectroscopy as an indispensable tool in chemical research and development.

References

-

PubChem. (n.d.). Syringaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). p-tolualdehyde (C8H8O). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Fuchs, P. L., & Bunnell, C. A. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Ralph, J., et al. (n.d.). NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000595 Syringaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010204 Syringaldehyde. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brocku.ca [brocku.ca]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Visualizer loader [nmrdb.org]

- 8. CASPRE [caspre.ca]

- 9. Additivity Parameters for 13 [wiredchemist.com]

The Vibrational Signature of a Key Synthetic Intermediate: An In-depth Technical Guide to the FT-IR Analysis of 2,6-Dimethoxy-4-methylbenzaldehyde

Introduction: Unveiling the Molecular Identity

In the landscape of pharmaceutical and organic synthesis, the precise characterization of molecular structures is paramount to ensuring the efficacy, safety, and reproducibility of chemical processes. 2,6-Dimethoxy-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1] Its unique substitution pattern, featuring an aldehyde and two methoxy groups flanking a methyl-substituted benzene ring, gives rise to a distinct vibrational fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides unambiguous confirmation of the compound's identity and purity by probing its molecular vibrations.[2]

This in-depth technical guide provides a comprehensive exploration of the FT-IR analysis of 2,6-Dimethoxy-4-methylbenzaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its vibrational spectrum, present a robust experimental protocol for acquiring high-quality data, and offer a detailed interpretation of its characteristic absorption bands.

Core Principles: The Molecule as a Vibrating System

At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a molecule.[3] Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the FT-IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape are all characteristic of the specific bond and its chemical environment.